

A Comparative Meta-Analysis of Ombrabulin Hydrochloride in Clinical Trials

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Compound of Interest		
Compound Name:	Ombrabulin Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ombrabulin Hydrochloride** with other vascular disrupting agents (VDAs) and microtubule-targeting agents in the context of clinical trials for various solid tumors. The following sections present a meta-analysis of available data, detailed experimental protocols, and visualizations of molecular pathways and trial workflows to offer an objective overview for research and drug development professionals.

Introduction to Ombrabulin and Vascular Disrupting Agents

Ombrabulin Hydrochloride is a synthetic analogue of combretastatin A4, a natural compound derived from the African bush willow tree. It functions as a vascular disrupting agent (VDA), a class of drugs designed to selectively target and destroy the established blood vessels of tumors, leading to hemorrhagic necrosis and tumor cell death. Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs disrupt the existing tumor vasculature. The primary mechanism of action for Ombrabulin and other combretastatin derivatives is the inhibition of tubulin polymerization, specifically by binding to the colchicine-binding site on β -tubulin. This action leads to the disassembly of the microtubule cytoskeleton in endothelial cells, causing cell shape changes and ultimately, vascular collapse.

Development of Ombrabulin was discontinued after Phase III trials showed insufficient clinical benefit in advanced soft-tissue sarcomas. However, the study of Ombrabulin and other VDAs



continues to provide valuable insights into the complexities of targeting the tumor microenvironment. This guide will compare the clinical trial data of Ombrabulin with another prominent VDA, Fosbretabulin (Combretastatin A4 Phosphate or CA4P), and with taxanes, a class of microtubule-stabilizing agents often used in combination with VDAs.

Comparative Efficacy and Safety of Ombrabulin and Alternatives

The following tables summarize the quantitative data from key clinical trials involving Ombrabulin, Fosbretabulin, and taxanes (as monotherapy for context). These tables are intended to provide a clear and concise comparison of the performance of these agents across different cancer types.

Table 1: Efficacy of Ombrabulin in Clinical Trials

Trial Name <i>l</i> Identifier	Cancer Type	Treatmen t Arm	N	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)
Phase III (NCT0069 9517)[1][2] [3]	Advanced Soft Tissue Sarcoma	Ombrabuli n + Cisplatin	176	4%	1.54 months	11.43 months
Placebo + Cisplatin	179	1%	1.41 months	9.33 months		
DISRUPT (Phase II) [4][5][6]	Non-Small Cell Lung Cancer (NSCLC)	Ombrabuli n + Taxane/Pla tinum	88	32%	5.65 months	11.0 months
Placebo + Taxane/Pla tinum	88	31%	5.45 months	11.0 months		



Table 2: Efficacy of Fosbretabulin (CA4P) in Clinical Trials

Trial Name <i>l</i> Identifier	Cancer Type	Treatmen t Arm	N	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)
Phase II (NCT0006 2313)[7][8] [9][10][11] [12]	Anaplastic Thyroid Carcinoma	Fosbretabu lin Monothera py	26	0%	-	4.7 months
FACT (Phase II/III)[13]	Anaplastic Thyroid Carcinoma	Fosbretabu lin + Carboplatin /Paclitaxel	53	20%	-	-
Carboplatin /Paclitaxel	27	16%	-	-		

Table 3: Efficacy of Taxanes (Monotherapy) in Selected Clinical Trials for Context



Drug	Cancer Type	N	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
Docetaxel[7] [14][15]	Advanced NSCLC (Second-line)	37	16.7% - 21.1%	2.8 - 3.0 months	10.7 - 13.3 months
Paclitaxel (nab- paclitaxel)[16]	Advanced NSCLC (Post-ICI)	29	55.2%	5.6 months	11.9 months
Paclitaxel[17]	Advanced Gastric Cancer (Second-line)	-	16% - 21%	2.6 - 3.6 months	5 - 9.5 months

Table 4: Common Grade 3/4 Adverse Events Associated with Ombrabulin and Fosbretabulin

Adverse Event	Ombrabulin (+ Cisplatin) in Soft Tissue Sarcoma[1]	Fosbretabulin Monotherapy in Anaplastic Thyroid Carcinoma[7][8][9] [10][11]
Neutropenia	19.2%	Not Reported
Thrombocytopenia	8.5%	Not Reported
Hypertension	Not specified	Not specified (QTc prolongation was a notable toxicity)
Tumor Pain	Not specified	Not specified
Fatigue	Not specified	Not specified

Experimental Protocols of Key Clinical Trials



Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the experimental protocols for the key trials cited in this guide.

Ombrabulin Phase III Trial in Advanced Soft Tissue Sarcoma (NCT00699517)

- Objective: To evaluate the efficacy and safety of ombrabulin plus cisplatin versus placebo
 plus cisplatin in patients with advanced soft-tissue sarcoma who had failed prior
 anthracycline and ifosfamide chemotherapy.[2]
- Study Design: A multinational, randomized, double-blind, placebo-controlled phase 3 trial.[1]
- Patient Population: Patients aged ≥18 years with metastatic soft-tissue sarcoma, ECOG performance status of 0-2, and who had received prior anthracycline and ifosfamide.[2]
- Dosing Regimen: Patients were randomized (1:1) to receive either intravenous ombrabulin (25 mg/m²) or placebo, followed by intravenous cisplatin (75 mg/m²) every 3 weeks.[2]
- Primary Endpoint: Progression-free survival (PFS).[2]
- Secondary Endpoints: Overall survival (OS) and safety.[2]

Fosbretabulin Phase II Trial in Anaplastic Thyroid Carcinoma (NCT00062313)

- Objective: To determine the efficacy and safety of fosbretabulin in patients with advanced anaplastic thyroid carcinoma (ATC) and to assess its impact on median survival.[9][10][11]
- Study Design: A multicenter, open-label, single-arm phase II trial.[12]
- Patient Population: Twenty-six patients with advanced ATC.[7][8][9][10][11]
- Dosing Regimen: Fosbretabulin was administered at a dose of 45 mg/m² as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression or unacceptable toxicity.[9][10][11]
- Primary Endpoints: Objective response rate and doubling of median survival.[12]



 Secondary Endpoints: Safety profile and correlation of clinical response with various biomarkers.[12]

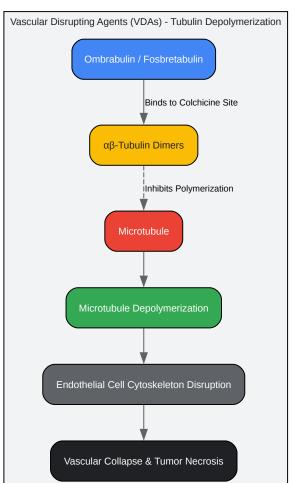
DISRUPT: Ombrabulin Phase II Trial in Non-Small Cell Lung Cancer

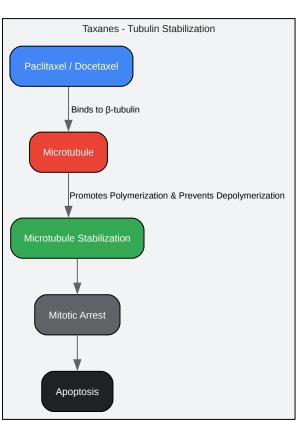
- Objective: To evaluate whether adding ombrabulin to a taxane-platinum doublet improved progression-free survival (PFS) in the first-line treatment of metastatic non-small cell lung cancer (NSCLC).[4][5][6]
- Study Design: A multinational, randomized, double-blind, placebo-controlled phase 2 trial.[5]
- Patient Population: Patients aged ≥18 years with an ECOG performance status of ≤1 and histologically proven stage IV NSCLC, with no prior anticancer treatment for lung cancer.[5]
- Dosing Regimen: Patients were randomized (1:1) to receive either ombrabulin (35 mg/m²) or placebo on day 1, followed 24 hours later by a taxane-platinum regimen (either docetaxel 75 mg/m² and cisplatin 75 mg/m² or paclitaxel 200 mg/m² and carboplatin AUC 6) every 3 weeks.[5]
- Primary Endpoint: Progression-free survival (PFS).[5]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[4]

Mechanism of Action and Trial Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of tubulin-targeting agents and a typical workflow for a Phase II clinical trial.



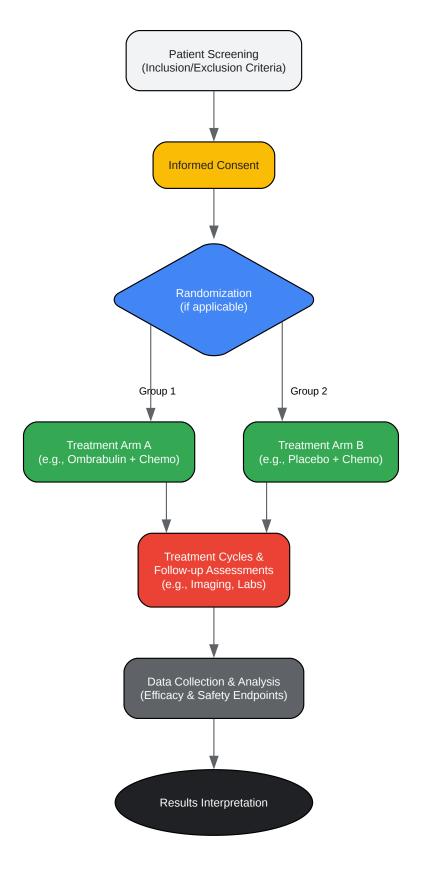




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Caption: Mechanism of action for VDAs and Taxanes.





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Caption: A typical workflow for a Phase II randomized clinical trial.



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